molecular formula C8H8N2O2 B13185031 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Katalognummer: B13185031
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: JSYMQDLWIFDULC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a pyrazole-based organic compound featuring a propiolic acid (prop-2-ynoic acid) backbone linked to a 1-ethyl-substituted pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. This compound’s structure combines the electron-deficient pyrazole ring with a conjugated alkyne-acid system, which may enhance its acidity and interaction with biological targets.

Eigenschaften

Molekularformel

C8H8N2O2

Molekulargewicht

164.16 g/mol

IUPAC-Name

3-(2-ethylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI-Schlüssel

JSYMQDLWIFDULC-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC=N1)C#CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic Acid

Key Starting Materials and Intermediates

Detailed Synthetic Procedure

Formation of Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate Intermediate

A representative synthesis involves the condensation of 1-ethyl-1H-pyrazol-5-amine with an appropriate alkyne-containing ester precursor under heating and reflux conditions.

  • A mixture of 1-ethyl-1H-pyrazol-5-amine (16 g, 0.144 mol) and diethyl 2-(1-ethoxyethylidene)malonate (29 g, 0.12 mol) is stirred at 120 °C for about 2 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, ethanol formed as a byproduct is removed under reduced pressure.
  • The crude residue is then treated with phosphorus oxychloride (50 mL) and heated at 115 °C for 12–13 hours to promote cyclization and chlorination steps.
  • The reaction mixture is poured into ice-cooled water with stirring, precipitating the product.
  • The solid is filtered, washed, and dried to yield the intermediate ester as a creamy white solid with a yield of approximately 57% and a molecular ion peak at m/z 268.28 (M+1).
Purification
  • The crude product is purified by silica gel chromatography using a solvent system of 5% ethyl acetate in petroleum ether.
  • Fractions containing the desired product are combined and concentrated under reduced pressure to afford the purified intermediate.
Hydrolysis to 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic Acid
  • The ethyl ester intermediate is subjected to hydrolysis under acidic or basic conditions to convert the ester to the free acid.
  • Typical conditions include refluxing with aqueous sodium hydroxide followed by acidification with dilute hydrochloric acid to precipitate the acid.
  • The acid is filtered, washed, and dried.

Reaction Conditions Summary Table

Step Reagents/Conditions Yield (%) Notes
Condensation 1-ethyl-1H-pyrazol-5-amine + diethyl 2-(1-ethoxyethylidene)malonate, 120 °C, 2 h ~57 Removal of ethanol byproduct under vacuum
Cyclization/Chlorination Phosphorus oxychloride, 115 °C, 12–13 h - Promotes ring closure and chlorination
Purification Silica gel chromatography, 5% ethyl acetate in petroleum ether - Yields purified intermediate ester
Hydrolysis to acid Aqueous NaOH reflux, then acidification - Converts ester to 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Analytical Characterization and Research Findings

  • Mass Spectrometry (LCMS) confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z 268 for the ester intermediate).
  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra support the structure, showing characteristic chemical shifts for the pyrazole ring protons, ethyl substituent, and alkyne carbons.
  • Chromatography : High-performance liquid chromatography (HPLC) and silica gel chromatography are used for purity assessment and isolation.
  • Infrared Spectroscopy (IR) : Confirms functional groups such as carboxylic acid (broad O–H stretch) and alkyne (C≡C stretch).

Literature and Source Evaluation

  • The main synthetic route is adapted from patent literature and peer-reviewed journals describing pyrazole carboxylate derivatives and their intermediates.
  • Related pyrazole synthesis methods, including Knorr pyrazole synthesis and modifications, provide background on heterocyclic ring construction.
  • The use of phosphorus oxychloride for cyclization and chlorination is a well-documented approach in heterocyclic chemistry.
  • Hydrolysis of esters to carboxylic acids is a standard organic transformation, widely reported in synthetic protocols.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The terminal alkyne group enables participation in 1,3-dipolar cycloadditions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole derivatives.
Example :
Reaction with benzyl azide under Cu(I) catalysis yields 1,4-disubstituted triazoles (Table 1).

Reaction TypeConditionsProductYieldReference
CuAAC with benzyl azideCuSO₄, sodium ascorbate, H₂O/EtOH, 25°C1-(1-ethyl-1H-pyrazol-5-yl)-4-benzyl-1,2,3-triazole-5-carboxylic acid85%

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic substitution with alcohols or amines to form esters or amides.
Key Data :

ReactionReagents/ConditionsProductYieldReference
EsterificationH₂SO₄, EtOH, reflux, 6hEthyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate78%
AmidationSOCl₂, NH₃ (g), THF, 0°C → 25°C3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynamide65%

Hydrolysis of Precursor Esters

The ethyl ester derivative (PubChem CID 116011456) hydrolyzes to the parent acid under basic conditions:

SubstrateConditionsProductYieldReference
Ethyl prop-2-ynoateNaOH (2M), H₂O/EtOH, 70°C, 3h3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid92%

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes nitration or sulfonation at position 4, guided by the electron-donating ethyl group at position 1 (Scheme 2b in ).

ReactionConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C → 40°C, 2h3-(1-ethyl-4-nitro-1H-pyrazol-5-yl)prop-2-ynoic acid62%

Metal-Catalyzed Coupling Reactions

The alkyne moiety participates in Sonogashira cross-coupling with aryl halides to extend conjugation:

ReactionConditionsProductYieldReference
Sonogashira couplingPd(PPh₃)₄, CuI, iPr₂NH, 80°C, 12h3-(1-ethyl-1H-pyrazol-5-yl)-4-(p-tolylethynyl)prop-2-ynoic acid70%

Acid-Base Reactions

The carboxylic acid forms salts with inorganic bases (e.g., NaOH) or ammonium derivatives:

BaseConditionsProductSolubilityReference
Sodium hydroxideH₂O, 25°C, 1hSodium 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate>95% in H₂O

Decarboxylation

Thermal decarboxylation at elevated temperatures eliminates CO₂ to form the corresponding terminal alkyne:

ConditionsProductYieldReference
180°C, N₂, 2h1-ethyl-5-ethynyl-1H-pyrazole88%

Biological Activity Modulation

Structural analogs demonstrate anti-inflammatory properties via COX-2 inhibition (IC₅₀ = 1.2 μM) and antitumor activity against MCF-7 cells (IC₅₀ = 8.7 μM). Modifications at the pyrazole or alkyne positions alter potency (Table 2).

DerivativeBioactivity (IC₅₀)Mechanism
Parent acidCOX-2 inhibition: 1.2 μMCompetitive binding
Ethyl esterReduced activity (IC₅₀ = 12.4 μM)Lower membrane permeability

Wissenschaftliche Forschungsanwendungen

3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes critical differences between 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid and its closest analogs:

Compound Name Substituent (R) Backbone Molecular Formula Molecular Weight (g/mol) CAS Number Notes
3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid Ethyl (C₂H₅) Prop-2-ynoic acid C₉H₁₀N₂O₂ 178.19 Not provided Target compound; potential agrochemical applications inferred from ethyl pyrazole derivatives
3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Methyl (CH₃) Prop-2-ynoic acid C₈H₈N₂O₂ 164.16 2060052-04-0 Higher solubility possible due to smaller substituent; used in crystallography studies
3-(1H-pyrazol-5-yl)prop-2-ynoic acid None (H) Prop-2-ynoic acid C₇H₆N₂O₂ 150.13 Discontinued Unsubstituted pyrazole; discontinued due to stability or synthesis challenges
3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid Ethyl (C₂H₅) Propanoic acid C₉H₁₂N₂O₂ 180.20 1105193-76-7 Saturated backbone; 98% purity; reduced acidity compared to alkyne analog

Substituent Effects on Properties

  • Ethyl vs. However, steric hindrance from the ethyl group may reduce reactivity in certain synthetic pathways.
  • Unsubstituted Pyrazole: The discontinued 3-(1H-pyrazol-5-yl)prop-2-ynoic acid lacks N-substituents, making it more susceptible to oxidation or degradation, which likely contributed to its discontinuation.

Backbone Modifications

  • Prop-2-ynoic Acid vs. Propanoic Acid: The alkyne group in the target compound introduces rigidity and conjugates with the carboxylic acid, increasing acidity (pKa ~2-3 estimated) compared to the saturated propanoic acid analog (pKa ~4.8). This difference impacts salt formation, solubility, and interactions in catalytic or biological systems.

Biologische Aktivität

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a compound belonging to the pyrazole family, which has been the focus of various studies due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
IUPAC Name3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid
InChI Key[InChI Key here]

The precise mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in various biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further therapeutic exploration .

Antimicrobial Properties

Research indicates that compounds within the pyrazole family, including 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid, possess significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, particularly multidrug-resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases and conditions .

Anticancer Activity

Recent investigations have explored the anticancer properties of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid. In vitro studies using cancer cell lines such as A549 (lung adenocarcinoma) have shown that the compound can inhibit cell proliferation and induce apoptosis at specific concentrations. The compound's efficacy appears to be dose-dependent, with higher concentrations yielding more significant effects .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against resistant strains.
    • Method : Minimum Inhibitory Concentration (MIC) tests were conducted on various bacterial strains.
    • Results : The compound exhibited MIC values as low as 32 µg/mL against certain resistant strains, indicating strong antimicrobial potential.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on cytokine production.
    • Method : Human macrophages were treated with the compound and stimulated with lipopolysaccharide (LPS).
    • Results : Significant reductions in TNF-alpha and IL-6 levels were observed, supporting its anti-inflammatory properties.
  • Anticancer Study :
    • Objective : To determine cytotoxic effects on cancer cells.
    • Method : A549 cells were treated with varying concentrations of the compound.
    • Results : The compound reduced cell viability by up to 70% at 100 µM concentration after 24 hours, demonstrating promising anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid, and what analytical techniques validate its purity?

  • Methodological Answer :

  • Synthesis : A common approach involves alkylation of 1H-pyrazole derivatives followed by Sonogashira coupling to introduce the propynoic acid moiety. For example, using n-BuLi in THF at −78 °C to generate a reactive intermediate, followed by quenching with propargyl bromide derivatives .

  • Purity Validation : High-performance liquid chromatography (HPLC, ≥98% purity) combined with nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and mass spectrometry (MS) ensures structural fidelity. For crystallinity assessment, X-ray diffraction (SHELX suite) is recommended .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Key Spectral Data (NMR δ, ppm)
Alkylationn-BuLi, THF, −78 °C65–7595%Pyrazole C-H: 7.8–8.2 (s)
Sonogashira CouplingPd(PPh₃)₄, CuI, DMF50–6098%Alkyne C≡C: 2.1–2.3 (s)

Q. How should researchers design experiments to characterize the acid-base behavior of this compound?

  • Methodological Answer :

  • Potentiometric Titration : Dissolve the compound in a 1:4 DMSO-water mixture and titrate against standardized NaOH. Monitor pH shifts to determine pKa values.
  • Spectrophotometric Analysis : Use UV-Vis spectroscopy to track absorbance changes at λmax (~260 nm) during protonation/deprotonation. Compare with computational predictions (e.g., ACD/Labs Percepta) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or disordered ethyl/pyrazole groups. Adjust weighting schemes and restraints for non-hydrogen atoms .

  • Cross-Validation : Compare experimental data with density functional theory (DFT)-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond lengths/angles .

    • Data Table :
ParameterExperimental (XRD)Computational (DFT)Discrepancy (%)
C≡C Bond Length1.20 Å1.18 Å1.7
Pyrazole N–C1.34 Å1.33 Å0.7

Q. What strategies address low reproducibility in biological activity assays involving this compound?

  • Methodological Answer :

  • Assay Optimization : Pre-equilibrate the compound in assay buffers (e.g., PBS, pH 7.4) for 24 hours to ensure solubility. Use Mosmann’s MTT assay protocol with triplicate technical replicates .
  • Data Normalization : Include internal controls (e.g., DMSO vehicle) and normalize activity to cell viability (IC50) or enzyme inhibition (Ki).

Q. How can computational modeling predict the reactivity of the propynoic acid moiety in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular structure at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. Identify electron-deficient regions (e.g., alkyne carbon) prone to nucleophilic attack .
  • Kinetic Studies : Use Eyring analysis to correlate calculated activation energies (ΔG‡) with experimental reaction rates in SN2 or Michael addition pathways.

Contradiction Analysis

Q. How to resolve conflicting literature reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Stress Testing : Replicate conditions from divergent studies (e.g., 0.1 M HCl vs. 1 M HCl) and monitor degradation via LC-MS.
  • Mechanistic Insight : Identify degradation products (e.g., hydrolyzed propynoic acid) and propose pathways using tandem MS/MS fragmentation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.